molecular formula C8H11N3O4 B083681 ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate CAS No. 13230-22-3

ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate

Cat. No.: B083681
CAS No.: 13230-22-3
M. Wt: 213.19 g/mol
InChI Key: XMPREPGUGSKZIE-UHFFFAOYSA-N
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Description

ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 1-position of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of Substituents: The nitro group can be introduced through nitration reactions, while the methyl group can be added via alkylation reactions.

Industrial Production Methods: Industrial production of imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form various derivatives, including hydroxylamines and amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products:

    Amino Derivatives: Formed through the reduction of the nitro group.

    Hydroxylamines and Amines: Formed through further reduction reactions.

    Substituted Imidazoles: Formed through various substitution reactions.

Scientific Research Applications

ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Imidazole-1-acetic acid: Lacks the nitro and methyl groups, resulting in different chemical properties.

    2-Methylimidazole: Lacks the nitro and ethyl ester groups, leading to different reactivity and applications.

    4-Nitroimidazole: Lacks the methyl and ethyl ester groups, affecting its chemical behavior and uses.

Uniqueness: ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the nitro group enhances its potential for reduction reactions, while the methyl and ethyl ester groups influence its solubility and stability .

Properties

IUPAC Name

ethyl 2-(2-methyl-4-nitroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-4-7(11(13)14)9-6(10)2/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPREPGUGSKZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=C1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157471
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-22-3
Record name Ethyl 2-methyl-4-nitro-1H-imidazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13230-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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